Nitazoxanide Nitazoxanide Acetic acid [2-[[(5-nitro-2-thiazolyl)amino]-oxomethyl]phenyl] ester is a carboxylic ester and a member of benzamides. It is functionally related to a salicylamide.
Nitazoxanide belongs to the class of drugs known as thiazolides. Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses. This drug is effective in the treatment of gastrointestinal infections including Cryptosporidium parvum or Giardia lamblia in healthy subjects. It is generally well tolerated. Nitazoxanide is a first-line, standard treatment for illness caused by C. parvum or G. lamblia infection in healthy (not immunosuppressed) adults and children and may also be considered in the treatment of illnesses caused by other protozoa or helminths. Recently, this drug has been studied as a broad-spectrum antiviral agent due to its ability to inhibit the replication of several RNA and DNA viruses.
Nitazoxanide is an Antiprotozoal.
Nitazoxanide is an antimicrobial with activity against several parasitic worms and protozoa that is used predominantly in the United States in treatment of giardiasis and cryptosporidiosis. Nitazoxanide therapy has not been reported to cause serum aminotransferase elevations during therapy or clinically apparent liver injury.
Nitazoxanide is a synthetic benzamide with antiprotozoal activity. Nitazoxanide exerts its antiprotozoal activity by interfering with the pyruvate ferredoxin/flavodoxin oxidoreductase dependent electron transfer reaction, which is essential to anaerobic energy metabolism. PFOR enzyme reduces nitazoxanide, thereby impairing the energy metabolism. However, interference with the PFOR enzyme-dependent electron transfer reaction may not be the only pathway by which nitazoxanide exhibits antiprotozoal activity. Nitazoxanide is active against Giardia lamblia and Cryptosporidium parvum.
Brand Name: Vulcanchem
CAS No.: 55981-09-4
VCID: VC0537267
InChI: InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
SMILES: CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Molecular Formula: C12H9N3O5S
Molecular Weight: 307.28 g/mol

Nitazoxanide

CAS No.: 55981-09-4

VCID: VC0537267

Molecular Formula: C12H9N3O5S

Molecular Weight: 307.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nitazoxanide - 55981-09-4

Description

Nitazoxanide is a thiazolide anti-infective compound widely recognized for its broad-spectrum efficacy against various pathogens, including protozoa, helminths, anaerobic bacteria, microaerophilic bacteria, and viruses . It is primarily used to treat gastrointestinal infections caused by organisms such as Cryptosporidium parvum and Giardia lamblia in both healthy adults and children . Additionally, nitazoxanide has been explored for its potential antiviral properties, showing promise in inhibiting the replication of several RNA and DNA viruses .

Mechanism of Action

Nitazoxanide's mechanism of action is multifaceted. It disrupts the energy metabolism in anaerobic microbes by inhibiting the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic protozoa, it induces cell membrane lesions, depolarizes the mitochondrial membrane, and inhibits enzymes such as quinone oxidoreductase NQO1, nitroreductase-1, and protein disulphide isomerase . Nitazoxanide also modulates the Avr-14 gene, which encodes for the alpha-type subunit of the glutamate-gated chloride ion channel in nematodes .

Clinical Uses

Nitazoxanide is a first-line treatment for infections caused by Cryptosporidium parvum and Giardia lamblia in healthy individuals . It has also been studied for its efficacy in treating other protozoal and helminthic infections. Recently, its potential as an antiviral agent has been explored, particularly in the context of COVID-19, where it showed promise in reducing the progression to severe illness in mild to moderate cases .

Table 1: Clinical Uses of Nitazoxanide

PathogenIndicationDosage
Cryptosporidium parvumGastrointestinal infection500 mg twice daily for 3 days
Giardia lambliaGastrointestinal infection500 mg twice daily for 3 days
COVID-19Mild to moderate symptoms600 mg twice daily for 5 days

Safety Profile

Nitazoxanide is generally well-tolerated with a favorable safety profile. Studies have shown no significant difference in the occurrence of total adverse events (AEs), serious AEs, or gastrointestinal AEs compared to placebo or other antimicrobial regimens . This makes it a safe option for treating various infections.

Research Findings

Recent research has explored nitazoxanide's potential in treating cancers, particularly hepatocellular carcinoma (HCC). Using network pharmacology, studies identified several key targets and pathways through which nitazoxanide may exert anti-HCC effects. These include targets such as SRC, EGFR, CASP3, MMP9, mTOR, HIF1A, ERBB2, and PPARG, and pathways like those involved in cancer and proteoglycans in cancer . Molecular docking simulations demonstrated a high affinity of nitazoxanide for these targets, suggesting potential therapeutic benefits in HCC treatment .

Table 2: Anti-HCC Targets and Pathways of Nitazoxanide

TargetPathway
SRCProtein phosphorylation, RTK signaling
EGFRRTK signaling, cancer pathways
CASP3Apoptosis regulation
MMP9Proteoglycans in cancer
mTORCell growth and proliferation
HIF1AHypoxia response
ERBB2RTK signaling
PPARGLipid metabolism
CAS No. 55981-09-4
Product Name Nitazoxanide
Molecular Formula C12H9N3O5S
Molecular Weight 307.28 g/mol
IUPAC Name [2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate
Standard InChI InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17)
Standard InChIKey YQNQNVDNTFHQSW-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Appearance Solid powder
Boiling Point 394
Melting Point 202 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 7.55e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Alinia
Colufase
Cryptaz
Daxon
Heliton
nitazoxanide
NTZ
Taenitaz
Reference 1: Di Santo N, Ehrisman J. A functional perspective of nitazoxanide as a potential anticancer drug. Mutat Res. 2014 Oct;768:16-21. doi: 10.1016/j.mrfmmm.2014.05.005. Epub 2014 Jun 2. Review. PubMed PMID: 25847384. 2: Rossignol JF. Nitazoxanide: a first-in-class broad-spectrum antiviral agent. Antiviral Res. 2014 Oct;110:94-103. doi: 10.1016/j.antiviral.2014.07.014. Epub 2014 Aug 7. Review. PubMed PMID: 25108173. 3: Nikolova K, Gluud C, Grevstad B, Jakobsen JC. Nitazoxanide for chronic hepatitis C. Cochrane Database Syst Rev. 2014 Apr 6;4:CD009182. doi: 10.1002/14651858.CD009182.pub2. Review. PubMed PMID: 24706397. 4: Pérez-Molina JA, Díaz-Menéndez M, Gallego JI, Norman F, Monge-Maillo B, Ayala AP, López-Vélez R. Evaluation of nitazoxanide for the treatment of disseminated cystic echinococcosis: report of five cases and literature review. Am J Trop Med Hyg. 2011 Feb;84(2):351-6. doi: 10.4269/ajtmh.2011.10-0513. Review. PubMed PMID: 21292913; PubMed Central PMCID: PMC3029196. 5: Bojar H, Knap JP. [Nitazoxanide ("Alinia")--a promising antiparasitic drug]. Wiad Parazytol. 2010;56(1):11-8. Review. Polish. PubMed PMID: 20450003. 6: Sud B, Salvaggio M, Greenfield R, Bronze MS. Part XI. Trimethoprim-sulfamethoxazole, nitrofurantoin, chloramphenicol, metronidazole and tinidazole, rifaximin, and nitazoxanide. J Okla State Med Assoc. 2007 Jul;100(7):267-72. Review. Erratum in: J Okla State Med Assoc. 2007 Oct;100(10):405. Greenfield, Ronald A [corrected to Greenfield, Ronald]. PubMed PMID: 17896614. 7: Anderson VR, Curran MP. Nitazoxanide: a review of its use in the treatment of gastrointestinal infections. Drugs. 2007;67(13):1947-67. Review. PubMed PMID: 17722965. 8: Hemphill A, Mueller J, Esposito M. Nitazoxanide, a broad-spectrum thiazolide anti-infective agent for the treatment of gastrointestinal infections. Expert Opin Pharmacother. 2006 May;7(7):953-64. Review. PubMed PMID: 16634717. 9: Cohen SA. Use of nitazoxanide as a new therapeutic option for persistent diarrhea: a pediatric perspective. Curr Med Res Opin. 2005 Jul;21(7):999-1004. Review. PubMed PMID: 16004666. 10: White CA Jr. Nitazoxanide: a new broad spectrum antiparasitic agent. Expert Rev Anti Infect Ther. 2004 Feb;2(1):43-9. Review. PubMed PMID: 15482170. 11: Bailey JM, Erramouspe J. Nitazoxanide treatment for giardiasis and cryptosporidiosis in children. Ann Pharmacother. 2004 Apr;38(4):634-40. Epub 2004 Feb 27. Review. PubMed PMID: 14990779.
PubChem Compound 41684
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :